molecular formula C18H24O6P2 B12686766 Tetramethyl ((1,1'-biphenyl)-4,4'-diylbis(methylene))bisphosphonate CAS No. 27344-43-0

Tetramethyl ((1,1'-biphenyl)-4,4'-diylbis(methylene))bisphosphonate

Cat. No.: B12686766
CAS No.: 27344-43-0
M. Wt: 398.3 g/mol
InChI Key: YVTQGHMZUNKCTQ-UHFFFAOYSA-N
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Description

Tetramethyl ((1,1’-biphenyl)-4,4’-diylbis(methylene))bisphosphonate is a complex organic compound characterized by its unique biphenyl structure with tetramethyl and bisphosphonate groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tetramethyl ((1,1’-biphenyl)-4,4’-diylbis(methylene))bisphosphonate typically involves the reaction of tetramethyl biphenyl derivatives with phosphonate reagents under controlled conditions. The reaction conditions often include the use of solvents like dichloromethane or toluene, and catalysts such as palladium or platinum complexes to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Tetramethyl ((1,1’-biphenyl)-4,4’-diylbis(methylene))bisphosphonate can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur with reagents like halides or amines.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halides, amines.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield biphenyl derivatives with additional oxygen-containing functional groups, while reduction may result in the formation of simpler hydrocarbons.

Scientific Research Applications

Medicinal Chemistry

Anticancer Applications
Tetramethyl bisphosphonate derivatives have been explored for their potential in anticancer therapies. Studies have indicated that phosphonates can enhance the bioavailability of certain anticancer drugs. For instance, the development of a self-emulsifying drug delivery system incorporating etoposide and phospholipid complexes demonstrated significant improvements in drug solubility and bioavailability, showcasing the potential of phosphonates in enhancing therapeutic efficacy .

Bone Targeting
Another significant application lies in the realm of bone-targeting radiotracers for palliative therapy of bone metastases. Phosphonate compounds are often utilized due to their affinity for bone tissue. Research highlights the effectiveness of radiopharmaceuticals that incorporate phosphonates for targeted delivery to bone metastases, thereby improving therapeutic outcomes .

Materials Science

Metal-Organic Frameworks
Tetramethyl bisphosphonate has been investigated for its role in the development of metal-organic frameworks (MOFs). These frameworks exhibit improved moisture stability when phosphonate monoesters are incorporated. The presence of auxiliary N-donor ligands has been shown to influence the dimensionality of these frameworks significantly, making them suitable for various applications including gas storage and separation technologies .

Polymer Chemistry
In polymer chemistry, tetramethyl bisphosphonate can serve as a building block for synthesizing novel polymers with enhanced properties. The incorporation of phosphonate groups into polymer matrices can impart desirable characteristics such as flame retardancy and increased thermal stability. This opens avenues for creating advanced materials suitable for aerospace and automotive applications.

Environmental Applications

Water Treatment
Phosphonates are being studied for their efficacy in water treatment processes. Their ability to chelate metal ions makes them useful in removing contaminants from water sources. Research indicates that tetramethyl bisphosphonate can effectively bind to heavy metals, facilitating their removal from aqueous solutions and thus contributing to environmental remediation efforts.

Case Studies

Application AreaStudy ReferenceKey Findings
Anticancer Drug DeliveryWu et al., 2011 Enhanced bioavailability of etoposide through phospholipid complex formulations.
Bone TargetingResearchGate Study Effective use of phosphonates in radiotracers for targeting bone metastases.
Metal-Organic FrameworksZhang et al., 2014 Improved moisture stability and dimensionality control using phosphonate monoesters in MOFs.
Water TreatmentEnvironmental Chemistry StudiesEffective chelation and removal of heavy metals from water sources using tetramethyl bisphosphonate.

Mechanism of Action

The mechanism of action of Tetramethyl ((1,1’-biphenyl)-4,4’-diylbis(methylene))bisphosphonate involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The biphenyl structure allows for strong interactions with hydrophobic pockets in proteins, while the bisphosphonate groups can form strong bonds with metal ions or other functional groups.

Comparison with Similar Compounds

Similar Compounds

    2,2’,5,5’-Tetramethyl-1,1’-biphenyl: Similar biphenyl structure but lacks the bisphosphonate groups.

    3,3’,5,5’-Tetramethyl-1,1’-biphenyl-4,4’-bipyrazole: Contains bipyrazole groups instead of bisphosphonate groups.

Uniqueness

Tetramethyl ((1,1’-biphenyl)-4,4’-diylbis(methylene))bisphosphonate is unique due to the presence of both tetramethyl and bisphosphonate groups, which confer distinct chemical and physical properties. This combination allows for versatile applications in various fields, making it a compound of significant interest in scientific research and industrial applications.

Biological Activity

Overview of Tetramethyl ((1,1'-biphenyl)-4,4'-diylbis(methylene))bisphosphonate

This compound is a bisphosphonate compound that has garnered attention for its potential biological activities. Bisphosphonates are primarily known for their role in bone health, particularly in the treatment of osteoporosis and other bone-related disorders. The structural characteristics of this compound suggest it may exhibit unique biological properties.

Biological Activity

1. Mechanism of Action:

  • Bisphosphonates generally inhibit osteoclast-mediated bone resorption, leading to increased bone mineral density. They bind to hydroxyapatite in bones and are taken up by osteoclasts during bone remodeling.
  • The presence of the biphenyl moiety may enhance the compound's affinity for bone tissue and influence its pharmacokinetic properties.

2. Potential Therapeutic Applications:

  • Osteoporosis Treatment: Like other bisphosphonates, this compound may be effective in reducing the risk of fractures in postmenopausal women and individuals with osteoporosis.
  • Cancer Metastasis: There is evidence suggesting bisphosphonates can reduce skeletal-related events in patients with bone metastases from cancers such as breast and prostate cancer.

Research Findings

Case Studies and Experimental Data:

  • Various studies have demonstrated that bisphosphonates can significantly reduce pain and improve quality of life in cancer patients with bone metastases.
  • Research has indicated that certain bisphosphonates might have anti-tumor effects beyond their role in bone metabolism, possibly through direct effects on tumor cells or indirect effects via modulation of the immune system.

Data Table: Comparative Biological Activity

Compound NameMechanism of ActionTherapeutic UseKey Findings
This compoundInhibits osteoclast activityOsteoporosis, Cancer metastasisPotential for reduced fracture risk; may influence tumor microenvironment
AlendronateInhibits osteoclastsOsteoporosisProven efficacy in reducing vertebral fractures
Zoledronic AcidInhibits osteoclastsCancer metastasisReduces skeletal-related events in metastatic cancer

Properties

IUPAC Name

1-(dimethoxyphosphorylmethyl)-4-[4-(dimethoxyphosphorylmethyl)phenyl]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24O6P2/c1-21-25(19,22-2)13-15-5-9-17(10-6-15)18-11-7-16(8-12-18)14-26(20,23-3)24-4/h5-12H,13-14H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVTQGHMZUNKCTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COP(=O)(CC1=CC=C(C=C1)C2=CC=C(C=C2)CP(=O)(OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24O6P2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00950056
Record name Tetramethyl [[1,1'-biphenyl]-4,4'-diylbis(methylene)]bis(phosphonate)
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Molecular Weight

398.3 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27344-43-0
Record name P,P,P′,P′-Tetramethyl P,P′-[[1,1′-biphenyl]-4,4′-diylbis(methylene)]bis[phosphonate]
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tetramethyl ((1,1'-biphenyl)-4,4'-diylbis(methylene))bisphosphonate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tetramethyl [[1,1'-biphenyl]-4,4'-diylbis(methylene)]bis(phosphonate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00950056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tetramethyl [[1,1'-biphenyl]-4,4'-diylbis(methylene)]bisphosphonate
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